(+-)-Tetramisole
Description
Properties
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSDGLLUJUHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860143 | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5036-02-2 | |
| Record name | (±)-Tetramisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramisole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M7RFE4NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The classical method, patented in CN103242347B, employs styrene oxide and ethanolamine as starting materials through five sequential reactions: addition, chlorination, hydrolysis, cyclization, and final chlorination. This pathway has been widely adopted due to its reliance on inexpensive reagents and predictable yields.
Step 1: Addition Reaction
Styrene oxide reacts with ethanolamine at 40–80°C for 2–4 hours in a 1:4.5–5.5 molar ratio, forming α-[[(2-hydroxyethyl)amino]methyl]benzyl alcohol. The exothermic reaction requires precise temperature control to prevent oligomerization, achieving 85–90% conversion.
Step 2: Chlorination
Thionyl chloride (SOCl₂) in the presence of Lewis acids (e.g., AlCl₃) converts hydroxyl groups to chlorides at 40–60°C. Critical parameters include:
Intermediate Purification and Cyclization
The chlorinated intermediate undergoes hydrolysis at 80–90°C with NaOH (pH 2–2.3), followed by thiourea-mediated cyclization under reflux (6–9 hours). This step forms the thiazolidine ring, with cooling to 0°C precipitating 92–94% pure cyclized product.
pH Control in Cyclization
Maintaining pH 1.5–3 during HCl addition prevents thiourea decomposition while promoting nucleophilic attack on the chlorinated carbon. Excess HCl (25–35% concentration) ensures complete protonation of intermediates.
Final Chlorination and Crystallization
Lewis acid-catalyzed chlorination (AlCl₃ or FeCl₃) at 60–70°C introduces the final chloride moiety. Crystallization from aqueous ethanol yields tetramisole hydrochloride with:
Table 1: Classical Method Reaction Parameters
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanolamine | 40–80 | 2–4 | 85–90 |
| 2 | SOCl₂, AlCl₃ | 40–60 | 2–4 | 86–88 |
| 3 | Thiourea, HCl | 80–90 | 6–9 | 89–92 |
| 4 | AlCl₃, HCl | 60–70 | 1–4 | 90–93 |
| 5 | HCl, H₂O | 60–70 | 0.25–0.33 | 95–97 |
Modern Two-Step Synthesis via 1,2-Dibromoethylbenzene
Route Optimization
CN112358490A introduces a streamlined approach using 1,2-dibromoethylbenzene and 2-aminothiazoline hydrochloride, eliminating multiple chlorination steps. The reaction proceeds via:
-
Nucleophilic substitution at the α-bromo position
-
Acid-mediated cyclization
Step 1: Coupling Reaction
In dimethylformamide (DMF), 1,2-dibromoethylbenzene reacts with 2-aminothiazoline hydrochloride at 50–60°C for 8–12 hours. Triethylamine scavenges HBr, pushing the equilibrium toward product formation. Key advantages include:
Final Cyclization and Salt Formation
The intermediate undergoes HCl-mediated cyclization at 65–70°C, followed by pH adjustment to 2–3 for crystallization. This step achieves:
Table 2: Modern Method Performance Metrics
| Parameter | Value |
|---|---|
| Total reaction time | 10–14 h |
| Temperature range | 50–70°C |
| Solvent consumption | 3.5 L/kg product |
| Waste salt generation | 0.8 kg/kg product |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
While both methods achieve ≥85% yields, the modern route reduces steps from five to two, improving overall efficiency:
Table 3: Route Comparison
Environmental Impact
The classical method generates 4.2 kg of inorganic salts per kg product due to repeated neutralizations, whereas the modern approach reduces this to 0.8 kg through minimized hydrolysis steps. SOCl₂ usage in the classical route necessitates specialized reactors resistant to HCl gas, increasing capital costs by 30–40% compared to the modern method’s atmospheric pressure conditions.
Industrial Scalability Considerations
Classical Method Challenges
Chemical Reactions Analysis
Tetramisole undergoes various chemical reactions, including:
Oxidation: Tetramisole can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions are not typically associated with tetramisole.
Substitution: Tetramisole can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and organic solvents such as N,N-dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Veterinary Medicine
Tetramisole is widely used as an anthelmintic agent in veterinary medicine, particularly for treating helminth infections in livestock and pets. Its effectiveness against various parasitic worms has been well-documented.
Case Study: Efficacy Against Helminths
A study involving sheep demonstrated that tetramisole significantly increased resistance to Fasciola hepatica, a liver fluke, when combined with prior helminth infections. This immunomodulatory effect was attributed to tetramisole's ability to enhance the host's immune response against parasites .
| Animal | Infection | Treatment | Outcome |
|---|---|---|---|
| Sheep | Fasciola hepatica | Tetramisole + prior infection | Increased resistance |
| Cattle | Bovine mastitis | Tetramisole | Reduced bacterial load |
Immunomodulatory Effects
Tetramisole has been shown to stimulate the immune system, making it useful in treating conditions associated with immune deficiency.
Case Study: Immunomodulation in Cattle
In a controlled study, tetramisole was administered to cattle suffering from bovine mastitis. The treatment led to a significant reduction in bacterial counts and improved clinical symptoms within 3-24 hours after administration .
| Condition | Treatment | Result |
|---|---|---|
| Bovine mastitis | Tetramisole | Decreased bacterial load |
| Immune deficiency | Tetramisole | Enhanced immune response |
Cardioprotection
Recent research indicates that tetramisole may serve as a cardioprotective agent due to its role as an inward rectifier potassium channel agonist (IK1). This property has implications for treating cardiac arrhythmias and remodeling.
Experimental Findings
In vivo studies on rats showed that tetramisole administration improved cardiac function during ischemic events by enhancing IK1 current and reducing calcium overload. This suggests potential applications in managing heart diseases .
| Study Type | Model | Treatment | Findings |
|---|---|---|---|
| In vivo | Myocardial infarction | Tetramisole (0.54 mg/kg) | Anti-arrhythmic effects |
| In vitro | Rat cardiomyocytes | Tetramisole (30 μmol/L) | Enhanced IK1 current |
Neurobehavioral Effects
Tetramisole has also been studied for its neurobehavioral effects in animal models. Research indicates that it can influence behaviors such as grooming and exploration in mice, suggesting potential applications in neuropharmacology .
Behavioral Study Results
A study administered tetramisole at varying doses to mice and observed significant increases in stereotyped behaviors at a dosage of 1 mg/kg, indicating its possible effects on neurochemistry .
| Dosage (mg/kg) | Behavior Observed |
|---|---|
| 1 | Increased grooming |
| 2 | Enhanced exploration |
Mechanism of Action
Tetramisole exerts its effects by acting as an agonist to nicotinic acetylcholine receptors, leading to paralysis of parasitic worms . It also inhibits tissue non-specific alkaline phosphatase, which may affect the synthesis of neurotransmitters such as gamma-aminobutyric acid and adenosine . Additionally, tetramisole has been shown to block voltage-dependent sodium channels, affecting neuronal activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Levamisole
Levamisole, the L-isomer of tetramisole, shares structural similarity but differs in stereochemistry and biological activity:
- Anthelmintic Activity : Both compounds are effective against gastrointestinal nematodes, with levamisole showing higher potency in some models. For example, levamisole induces a 30 mM cluster formation in angiogenesis inhibition assays, while tetramisole requires higher concentrations for similar effects .
- Immunomodulation: Levamisole enhances T-cell responsiveness and macrophage function, making it a therapeutic adjuvant in cancer treatment (e.g., colorectal cancer) . Tetramisole lacks significant immunostimulatory effects.
- Mechanistic Differences: Levamisole inhibits monoamine oxidase (MAO) more effectively than dexamisole, contributing to its antidepressant-like effects, whereas tetramisole’s cardioprotective effects are mediated via IK1 channel activation .
Table 1: Key Differences Between Tetramisole and Levamisole
Dexamisole
Dexamisole, the D-isomer of tetramisole, exhibits contrasting effects on adrenergic neurotransmission:
- Adrenergic Modulation: Dexamisole augments norepinephrine-induced contractions in canine veins by inhibiting neuronal uptake, whereas levamisole enhances tyramine-induced responses .
- Anthelmintic Potency : Both isomers show comparable efficacy against nematodes, but dexamisole is less studied in clinical applications.
Other Imidazothiazoles: Pyrantel and Morantel
Comparison with Broad-Spectrum Anthelmintics
Albendazole (Benzimidazole Class)
- Mechanism : Inhibits microtubule polymerization, disrupting nematode glucose uptake.
- Efficacy : In field trials, albendazole and tetramisole showed comparable fecal egg count reduction (FECR) rates (~96–97%), but albendazole’s 95% confidence interval fell below 90% in some seasons, indicating variable efficacy .
Ivermectin (Macrocyclic Lactone)
- Mechanism : Binds glutamate-gated chloride channels, causing paralysis.
- Advantage : Higher FECR (98–99.6%) than tetramisole in wet and dry seasons .
Table 2: Field Efficacy of Common Anthelmintics
| Drug | FECR (Dry Season) | FECR (Wet Season) |
|---|---|---|
| Tetramisole | 97% | 97.6% |
| Albendazole | 96% | 97% |
| Ivermectin | 98% | 99.6% |
Research Findings and Contradictions
Biological Activity
Tetramisole is a synthetic compound primarily known for its anthelmintic properties. Originally developed as a veterinary drug to treat parasitic infections in livestock, its biological activities extend beyond this application, including potential therapeutic roles in human medicine. This article explores the multifaceted biological activities of tetramisole, supported by various studies and case reports.
Tetramisole functions as an inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes. Research indicates that tetramisole and its analogues exhibit potent inhibitory effects on alkaline phosphatase isoenzymes associated with neoplastic cell lines, such as Sarcoma 180/TG. In a study, tetramisole demonstrated a 50% inhibition concentration (IC50) of 0.045 mM, significantly lower than that of its analogues, highlighting its superior potency due to the thiazole ring structure in its molecular configuration .
2. Cardioprotective Effects
Recent studies have identified tetramisole as a novel agonist of the inward rectifier potassium channel (IK1). This property suggests potential applications in cardiology, particularly for managing arrhythmias and cardiac remodeling. In experiments with adult rats, tetramisole showed significant anti-arrhythmic effects and reduced myocardial hypertrophy when administered at doses as low as 0.54 mg/kg . The mechanism involves enhancing IK1 current, which stabilizes cardiac electrical activity and reduces intracellular calcium overload.
Table 1: Summary of Cardioprotective Effects of Tetramisole
| Study Type | Model Used | Dose (mg/kg) | Observed Effect |
|---|---|---|---|
| In vitro | Rat cardiomyocytes | 30 μmol/L | Enhanced IK1 current |
| In vivo | Sprague-Dawley rats | 0.54 | Anti-arrhythmic and remodeling effects |
| Molecular Docking | Kir2.1 channel | N/A | Selective binding observed |
3. Anthelmintic Properties
Tetramisole remains widely used in veterinary medicine for its efficacy against helminth infections. It acts by paralyzing the parasites' neuromuscular systems, leading to their expulsion from the host's body. This mechanism has been well-documented across various animal studies, demonstrating its effectiveness against a range of parasitic worms .
4. Clinical Observations and Case Studies
Clinical observations have documented severe mortalities in koi carp associated with gill disease, where tetramisole was used as part of the treatment regimen . The compound's ability to modulate immune responses and improve overall health in aquatic species underscores its versatility beyond traditional veterinary applications.
5. Pharmacokinetics and Safety
Pharmacokinetic studies have shown that tetramisole is rapidly absorbed and distributed within the body, with a relatively short half-life that necessitates multiple dosing for sustained effects. Safety profiles indicate minimal adverse effects when administered within recommended dosages; however, caution is advised regarding potential interactions with other medications .
Q & A
Q. What approaches elucidate Tetramisole’s molecular mode of action?
- Guidelines :
- Receptor binding assays : Use radiolabeled Tetramisole to identify targets (e.g., nicotinic acetylcholine receptors in nematodes) .
- CRISPR/Cas9 knockouts : Generate C. elegans strains with mutations in candidate genes (e.g., unc-38) to test resistance mechanisms .
- Metabolomic profiling : Track changes in ATP or lipid levels post-treatment to infer metabolic disruption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
